Capsazepine
Overview
Description
Capsazepine is a synthetic antagonist of capsaicin . It is used as a biochemical tool in the study of TRPV ion channels . Capsazepine blocks the painful sensation of heat caused by capsaicin (the active ingredient of chili pepper) which activates the TRPV1 ion channel . Capsazepine is therefore considered to be a TRPV1 antagonist .
Molecular Structure Analysis
The molecular formula of Capsazepine is C19H21ClN2O2S . It is a crystalline, lipophilic, colorless, and odorless alkaloid with a molecular weight of 376.9 g/mol .
Chemical Reactions Analysis
Capsazepine can modulate Janus activated kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, intracellular Ca2+ concentration, and reactive oxygen species (ROS)-JNK-CCAAT/enhancer-binding protein homologous protein (CHOP) pathways . It can inhibit cell proliferation, metastasis, and induce apoptosis .
Physical And Chemical Properties Analysis
Capsazepine is a crystalline, lipophilic, colorless, and odorless alkaloid . It is fat-, alcohol-, and oil-soluble .
Scientific Research Applications
Cancer Research
Capsazepine, a synthetic analogue of capsaicin, has been found to exhibit diverse effects on cancer growth and survival . It has been reported to exhibit pleiotropic anti-cancer effects against numerous tumor cell lines, including prostate cancer, breast cancer, colorectal cancer, oral cancer, and osteosarcoma .
Method of Application
Capsazepine can modulate the Janus activated kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, intracellular Ca 2+ concentration, and reactive oxygen species (ROS)-JNK-CCAAT/enhancer-binding protein homologous protein (CHOP) pathways .
Results
It has been found to inhibit cell proliferation, metastasis, and induce apoptosis . Moreover, capsazepine was found to significantly inhibit System x c − (xCT) by blocking the uptake of cysteine. Capsazepine was also found to induce ROS production, which led to a substantial programmed cell death in MDA-MB-231 cells .
Inflammatory Diseases
Capsazepine has been therapeutically used against major disorders such as colitis and pancreatitis .
Method of Application
Capsazepine can exert anti-inflammatory effects through the downregulation of lipopolysaccharide (LPS)-induced nuclear transcription factor-kappa B (NF-κB), as well as the blockage of activation of both transient receptor potential cation channel subfamily V member 1 (TRPV1) and transient receptor potential cation channel, subfamily A, and member 1 (TRPA1) .
Results
The use of capsazepine has shown promising results in reducing inflammation in conditions like colitis and pancreatitis .
Neurological Research
Capsazepine has been used in neurological research, particularly in studies related to pain management .
Method of Application
Capsazepine is known to interact with neuro-mimetic membranes, influencing their fluidity .
Results
Capsazepine has been found to competitively antagonize capsaicin’s interaction with neuro-mimetic membranes at pharmacokinetically-relevant concentrations . This structure-specific membrane interactivity may be partly responsible for the analgesic effect of capsaicin .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCMAZOSEIMCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160852 | |
Record name | Capsazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Capsazepine | |
CAS RN |
138977-28-3 | |
Record name | Capsazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138977-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capsazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138977283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capsazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPSAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFW48MY844 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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